molecular formula C18H24N2O5 B13918030 Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13918030
M. Wt: 348.4 g/mol
InChI Key: SUSQNUJVENODIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS: 2504915-16-4) is a piperazine-based small molecule with a molecular formula of C₁₈H₂₄N₂O₅ and a molecular weight of 348.40 g/mol . Its structure features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenyl ring bearing two key functional groups: a formyl (-CHO) at the 3-position and a methoxycarbonyl (-COOMe) at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the formyl and methoxycarbonyl groups serve as reactive handles for further derivatization. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors, where its formyl group enables conjugation via Schiff base or click chemistry reactions .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 4-(3-formyl-4-methoxycarbonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-9-7-19(8-10-20)14-5-6-15(16(22)24-4)13(11-14)12-21/h5-6,11-12H,7-10H2,1-4H3

InChI Key

SUSQNUJVENODIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a multi-step process combining piperazine derivatives with substituted phenyl compounds under controlled conditions. The key steps include:

  • Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group.
  • Functionalization of the phenyl ring with formyl and methoxycarbonyl groups.
  • Coupling of the protected piperazine with the substituted phenyl moiety under basic conditions.

Detailed Synthetic Route

According to the most recent and authoritative data, the preparation involves the following:

  • Starting Materials:

    • Piperazine
    • tert-Butyl chloroformate (to introduce the tert-butyl carbamate protecting group)
    • 3-formyl-4-(methoxycarbonyl)phenol (provides the substituted phenyl ring)
  • Reaction Conditions:

    • The reaction is conducted under basic conditions, typically using triethylamine or sodium carbonate as the base.
    • Solvents such as dichloromethane or tetrahydrofuran are commonly employed.
    • The reaction temperature is maintained at ambient or slightly elevated temperatures to optimize yield.
  • Mechanism:

    • The piperazine nitrogen is first protected by reaction with tert-butyl chloroformate, forming tert-butyl piperazine-1-carboxylate.
    • Subsequently, nucleophilic substitution occurs where the piperazine nitrogen attacks the electrophilic carbon of the substituted phenol derivative, forming the desired compound.
  • Purification:

    • The crude product is purified by column chromatography or recrystallization to achieve high purity.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 Piperazine + tert-butyl chloroformate + base (triethylamine) Protection of piperazine nitrogen to form tert-butyl piperazine-1-carboxylate
2 tert-butyl piperazine-1-carboxylate + 3-formyl-4-(methoxycarbonyl)phenol + base Coupling reaction to attach the substituted phenyl ring
3 Purification by chromatography Isolation of this compound

Alternative Synthetic Approaches

While the above method is standard, literature suggests variations such as:

  • Using sodium carbonate instead of triethylamine for base catalysis.
  • Employing different solvents like N,N-dimethylformamide for improved solubility and reaction rate.
  • Performing the reaction under an inert atmosphere to prevent oxidation of sensitive groups.

These alternatives may be optimized depending on scale and desired yield.

Analytical Data Supporting Preparation

The compound’s identity and purity are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic chemical shifts for the tert-butyl group (singlet around 1.4 ppm), formyl proton (~10 ppm), and aromatic protons.
  • Mass Spectrometry: Molecular ion peak corresponding to molecular weight 348.4 g/mol.
  • Infrared Spectroscopy: Absorption bands for carbonyl groups (ester and formyl) and carbamate functionalities.
  • Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used for purity assessment.

Summary Table of Preparation Method

Parameter Details
Starting Materials Piperazine, tert-butyl chloroformate, 3-formyl-4-(methoxycarbonyl)phenol
Reaction Type Nucleophilic substitution under basic conditions
Base Used Triethylamine or sodium carbonate
Solvents Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide
Temperature Room temperature to mild heating
Purification Column chromatography or recrystallization
Yield Typically moderate to high (exact yield varies by protocol)
Analytical Confirmation NMR, MS, IR, HPLC

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(3-carboxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate.

    Reduction: 4-(3-hydroxymethyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The formyl and methoxycarbonyl groups play a crucial role in its binding affinity and specificity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological targets.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Key Applications/Reactivity
This compound C₁₈H₂₄N₂O₅ 3-formyl, 4-methoxycarbonyl 348.40 PROTAC synthesis, conjugation via formyl group
Tert-butyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate C₁₇H₂₂ClN₂O₄ 3-chloro, 4-methoxycarbonyl 345.83 Intermediate in kinase inhibitors; chloro group enables nucleophilic substitution
Tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate C₁₇H₂₃N₂O₄ 4-methoxycarbonyl 319.38 Radioligand synthesis; lacks formyl, limiting conjugation versatility
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate C₁₆H₂₁F₃N₂O₂ 4-trifluoromethyl 330.35 Photoredox catalysis; electron-withdrawing CF₃ group enhances stability

Physical and Chemical Properties

  • Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, DMF), critical for reaction workup .
  • Stability : The formyl group’s reactivity necessitates storage under inert conditions, whereas the chloro and trifluoromethyl analogs are more stable at room temperature .

Biological Activity

Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O5C_{18}H_{24}N_{2}O_{5}, with a molecular weight of approximately 348.4 g/mol. Its structure includes a tert-butyl group, a piperazine ring, and a phenyl moiety with both formyl and methoxycarbonyl substituents, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : A piperazine derivative is reacted with an appropriate aldehyde in the presence of acid catalysts.
  • Introduction of Functional Groups : The formyl and methoxycarbonyl groups are introduced through specific reactions that allow for the selective functionalization of the phenyl ring.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antidepressant Properties : Interaction studies have shown that this compound may bind effectively to serotonin receptors, suggesting potential antidepressant effects.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of Action
This compoundAntidepressantSerotonin receptor binding
Tert-butyl 4-(3-formyloxyphenyl)piperazine-1-carboxylic acidAnticancerInhibition of cell proliferation
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylic acidNeuroprotectiveAntioxidant activity

Case Study 1: Antidepressant Activity

A study published in a pharmacological journal investigated the binding affinity of this compound to serotonin receptors. The results indicated a high affinity for the 5-HT_2A receptor subtype, which is often implicated in mood regulation.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of related compounds. In vitro assays demonstrated that certain derivatives could significantly reduce the viability of breast cancer cells by inducing apoptosis, indicating a promising avenue for therapeutic development.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Binding studies suggest that its interaction with neurotransmitter systems may play a crucial role in its antidepressant effects. Additionally, structural modifications could enhance its potency and selectivity towards specific biological targets.

Q & A

Q. Q1. What are the common synthetic routes for synthesizing tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate?

Answer: The synthesis typically involves multi-step functionalization of a piperazine core. Key steps include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups to the piperazine ring, as demonstrated in tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate derivatives .
  • Formylation using reagents like dimethyl(1-diazo-2-oxopropyl)phosphonate to install the aldehyde group at the 3-position of the phenyl ring .
  • Esterification to introduce the methoxycarbonyl group, often via reaction with methyl chloroformate or similar acylating agents .
    Purification via silica gel chromatography is standard, though yields vary (e.g., 35–73% depending on conditions) .

Advanced Synthesis

Q. Q2. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to improve yields?

Answer: Optimization strategies include:

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is commonly used, but PdCl₂(dppf) may enhance efficiency for sterically hindered substrates .
  • Base and solvent : Use anhydrous sodium carbonate in a DMF/water mixture to stabilize reactive intermediates .
  • Temperature control : Reactions performed at 80–100°C under inert atmosphere improve conversion rates .
    Post-reaction workup (e.g., aqueous extraction, drying with MgSO₄) and column chromatography with ethyl acetate/pentane gradients are critical for isolating pure products .

Basic Characterization

Q. Q3. What characterization techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.48 ppm, formyl proton at δ ~9.8–10.2 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+Na]⁺ peaks) and purity (>95%) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aldehyde C-H stretches (~2820 cm⁻¹) .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in regioselectivity during synthesis?

Answer: Single-crystal X-ray diffraction provides definitive proof of regiochemistry, particularly for distinguishing between ortho/meta/para substituents on the phenyl ring. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate derivatives were unambiguously characterized via X-ray, confirming bond angles and spatial arrangements . Challenges include growing diffraction-quality crystals, which may require vapor diffusion or slow evaporation techniques .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported yields from different synthetic methods?

Answer: Contradictions often arise from:

  • Reagent purity : Impure starting materials (e.g., tert-butyl piperazine-1-carboxylate) can reduce yields. Use freshly distilled solvents and anhydrous conditions .
  • Catalyst loading : Lower Pd catalyst concentrations (e.g., 2 mol% vs. 5 mol%) may reduce side reactions but slow kinetics, as seen in Suzuki couplings .
  • Workup protocols : Incomplete extraction or drying (e.g., using Na₂SO₄ vs. MgSO₄) can retain impurities, artificially lowering yields .

Advanced Applications

Q. Q6. How is this compound utilized in developing enzyme inhibitors or PROTACs?

Answer:

  • Enzyme inhibition : The piperazine core and formyl group enable interactions with catalytic sites. For example, tert-butyl piperazine derivatives are precursors for prolyl hydroxylase inhibitors, which modulate hypoxia-inducible factors (HIFs) .
  • PROTACs : The tert-butyl group enhances solubility, while the aldehyde facilitates conjugation to E3 ligase ligands. tert-butyl 4-(3,3-difluoropiperidin-4-yl)piperazine-1-carboxylate derivatives are used as linkers in PROTAC design .

Methodological Challenges

Q. Q7. What strategies mitigate side reactions during formylation?

Answer:

  • Protection/deprotection : Temporarily protect reactive amines (e.g., with Boc groups) to prevent unwanted Schiff base formation .
  • Low-temperature reactions : Perform formylation at 0–5°C to suppress over-oxidation to carboxylic acids .
  • Reagent stoichiometry : Use 1.2–1.5 equivalents of dimethyl(1-diazo-2-oxopropyl)phosphonate to ensure complete conversion without excess reagent .

Computational Modeling

Q. Q8. How can DFT calculations predict reactivity at the formyl group?

Answer: Density Functional Theory (DFT) models:

  • Calculate electrophilicity indices to predict nucleophilic attack sites (e.g., aldehyde carbon vs. ester carbonyl) .
  • Simulate transition states for reactions like reductive amination, guiding solvent selection (e.g., THF vs. DCM) .
    Software like Gaussian or ORCA paired with crystallographic data (e.g., bond lengths from X-ray) improves accuracy .

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